molecular formula C15H16FNO5S B4845981 N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4845981
M. Wt: 341.4 g/mol
InChI Key: ZJKZIFWNNZHFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as 5F-AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the class of indazole-based synthetic cannabinoids and has been found to have potent psychoactive effects. The purpose of

Mechanism of Action

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide acts as a potent agonist at the CB1 and CB2 receptors in the endocannabinoid system. It has been found to have a higher affinity for the CB1 receptor than the CB2 receptor. The activation of the CB1 receptor by N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to have potent psychoactive effects, similar to those of other synthetic cannabinoids. It has been reported to cause euphoria, relaxation, and altered perception of time and space. It has also been found to have negative effects, such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its potency. It has been found to have potent psychoactive effects, making it useful in studying the effects of synthetic cannabinoids on the human body. However, one limitation is its potential for abuse. N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic cannabinoid that has been found to have psychoactive effects similar to those of marijuana. Therefore, it must be handled with care to prevent misuse.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One direction is to study the effects of the compound on the endocannabinoid system in greater detail. Another direction is to study the pharmacokinetics and metabolism of the compound in humans. Additionally, more research is needed to determine the long-term effects of N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide on the human body. Finally, research is needed to develop safer and more effective synthetic cannabinoids for medical use.
Conclusion
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic cannabinoid that has gained popularity in recent years. It has been found to have potent psychoactive effects and has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Its mechanism of action involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research on the compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent psychoactive effects and has been used to study the effects of synthetic cannabinoids on the endocannabinoid system. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5S/c1-20-12-7-5-11(9-14(12)22-3)17-23(18,19)15-8-10(16)4-6-13(15)21-2/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZIFWNNZHFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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